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molecular formula C12H15NO3 B8280759 Ethyl 2-(4-pyridylmethyl)acetoacetate

Ethyl 2-(4-pyridylmethyl)acetoacetate

Cat. No. B8280759
M. Wt: 221.25 g/mol
InChI Key: NISLLLKCAMZRRG-UHFFFAOYSA-N
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Patent
US07098226B2

Procedure details

Anhydrous N,N-dimethylformamide (41 ml) was added to sodium hydride (2.81 g, 70.3 mmol) under a nitrogen atmosphere, and the mixture was stirred under ice-cold water-cooling. A solution of t-butyl acetoacetate (6.33 g, 40.0 mmol) in N,N-dimethylformamide (20 ml) was added dropwise to the mixture over 10 minutes, after 10 minutes, 4-(chloromethyl)pyridine hydrochloride (5.00 g, 30.5 mmol) was added thereto little by little under a nitrogen stream over three minutes, and the temperature was raised to room temperature. After two hours, a saturated aqueous sodium hydrogencarbonate solution (150 ml) was added to the reaction mixture, and the whole was extracted with ethyl acetate (100 ml). The organic layer was washed with water (100 ml) and saturated brine (50 ml) successively and dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give 1.34 g (18%) of ethyl 2-acetyl-3-(4-pyridyl)propionate as a pale yellow oily matter.
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
2.81 g
Type
reactant
Reaction Step Four
Quantity
41 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][C:10]([CH3:13])(C)C)(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].Cl.Cl[CH2:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1.C(=O)([O-])O.[Na+]>CN(C)C=O>[C:5]([CH:4]([CH2:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1)[C:3]([O:9][CH2:10][CH3:13])=[O:8])(=[O:6])[CH3:7] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
6.33 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
2.81 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
41 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-cold water-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
After two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (100 ml) and saturated brine (50 ml) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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